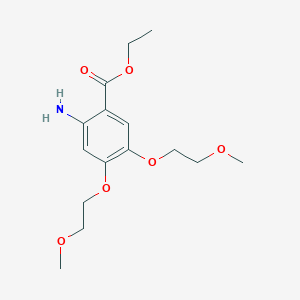

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

概述

描述

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a chemical compound with the molecular formula C15H23NO6. It is an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the epidermal growth factor receptor (EGFR). This compound is known for its role in the production of Erlotinib, a selective EGFR-tyrosine kinase inhibitor used in cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be synthesized through a multi-step process involving the esterification of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid. The reaction typically involves the use of ethanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

化学反应分析

Types of Reactions

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Medicinal Chemistry

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, notably those targeting cancer treatment. Its structural characteristics allow it to be modified into more complex molecules with significant biological activity.

Synthesis of Anticancer Agents

The compound serves as a precursor for synthesizing quinazoline derivatives, which have demonstrated potent anticancer properties. For instance, it is utilized in the production of 6,7-bis(2-methoxyethoxy)quinazolin-4-one , which is known for its efficacy against solid tumors and has been studied for its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity—a critical pathway in cancer progression .

Synthesis Processes

A notable process involves the hydrogenation of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to produce this compound with high yields. The subsequent cyclization reactions have been optimized to achieve significant efficiency in producing quinazoline derivatives .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Hydrogenation | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | ~88% |

| Cyclization | This compound with ammonium formate | High temperature (160-165°C) |

This table summarizes key synthesis steps and their respective yields, highlighting the efficiency of the processes involved.

Toxicity and Safety Studies

In addition to its synthetic utility, this compound has been evaluated for safety and toxicity as part of drug formulation studies related to Erlotinib, a known anticancer drug. The compound's hydrochloride form is utilized in Abbreviated New Drug Application (ANDA) submissions to regulatory bodies like the FDA .

Regulatory Applications

The compound is also relevant in regulatory contexts where it plays a role in quality control and analytical studies during the commercial production of pharmaceuticals. Its chemical stability and safety profile make it suitable for inclusion in formulations aimed at treating various conditions linked to aberrant cell signaling pathways .

作用机制

The mechanism of action of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is primarily related to its role as an intermediate in the synthesis of Erlotinib. Erlotinib inhibits the epidermal growth factor receptor (EGFR) by binding to its tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and proliferation in cancer cells that overexpress EGFR .

相似化合物的比较

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be compared with other similar compounds, such as:

- Ethyl 2-amino-6-methylbenzoate

- Ethyl 2-amino-5-methylbenzoate

- Ethyl 6-amino-3,4-dimethoxybenzoate

- Ethyl 2-amino-5-methoxybenzoate

- Diethyl 2,5-diaminoterephthalate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of targeted pharmaceutical agents .

生物活性

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a chemical compound with the molecular formula C15H23NO6, has garnered attention due to its significant biological activities, particularly as an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features an amino group and two methoxyethoxy substituents on a benzoate structure. These modifications enhance its solubility and reactivity, making it a valuable intermediate in pharmaceutical applications.

The compound primarily acts as a precursor in the synthesis of Erlotinib. Erlotinib inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and disrupting downstream signaling pathways crucial for cell proliferation and survival in cancerous tissues. This inhibition is vital for targeting cancers associated with aberrant EGFR signaling.

Pharmacokinetics

As an intermediate in Erlotinib synthesis, this compound is involved in metabolic pathways that affect drug efficacy and safety. Its interactions with various enzymes may influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Anticancer Activity

Research highlights the compound's role in cancer therapy due to its association with Erlotinib. Studies have shown that compounds similar to this compound can influence cancer pathways through EGFR inhibition. This activity has been particularly noted in non-small cell lung cancer (NSCLC) models where EGFR mutations are prevalent.

Genotoxicity Studies

This compound has been evaluated for genotoxic potential. A study indicated that certain derivatives of this compound exhibit mutagenic properties under specific conditions, raising considerations for its safety profile in therapeutic applications .

Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes involved in metabolic pathways. It has been reported to inhibit CYP1A2 but not significantly affect other cytochrome P450 enzymes such as CYP2C19 or CYP3A4 . This selectivity is crucial for minimizing drug-drug interactions during co-administration with other medications.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals unique attributes that contribute to its biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(2-methoxyethoxy)benzoate | Contains a single methoxyethoxy group | Less soluble than this compound |

| Ethyl 3-(2-methoxyethyl)benzoate | Contains only one methoxyethyl group | Simpler structure; lower reactivity |

| Ethyl 3-nitrobenzoate | Nitro group substitution | Different biological activity due to nitro group |

| This compound | Contains amino group and two methoxyethoxy groups | Specifically targets EGFR; significant role in drug synthesis |

This table illustrates how the unique structural features of this compound contribute to its specific biological activities compared to other compounds.

Study on Antitumor Efficacy

In a study examining the efficacy of EGFR inhibitors in NSCLC models, this compound was highlighted as a critical intermediate that enhances the potency of Erlotinib. The study demonstrated significant tumor regression in treated groups compared to controls.

Safety Profile Assessment

A comprehensive safety assessment was conducted to evaluate the genotoxicity of this compound derivatives. Results indicated that while some derivatives showed mutagenic potential under high concentrations, others did not exhibit significant genotoxic effects.

常见问题

Q. What are the optimal chromatographic conditions for detecting trace levels of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in pharmaceutical intermediates?

Methodological Answer:

A validated reversed-phase LC-MS/MS method is recommended. Use a Purosphere Star RP 18e column (100 mm × 4.6 mm, 3.0 µm) with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (42:58 v/v) at 1.0 mL/min. Electrospray ionization (ESI) in MRM mode enhances sensitivity for trace analysis. Column temperature should be maintained at 25°C. Calibration curves spanning 1–15 ppm ensure quantitation down to 1 ppm, adhering to ICH validation guidelines for linearity, precision, and accuracy .

Q. How can synthetic routes for this compound be optimized to minimize genotoxic byproducts?

Methodological Answer:

Prioritize nitro-reduction steps under controlled conditions (e.g., catalytic hydrogenation) to avoid over-reduction or side reactions. Monitor intermediates like Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate using the LC-MS/MS method above. Computational tools like DEREK Nexus can predict genotoxic risks of intermediates, guiding synthetic pathway adjustments. For example, replacing mutagenic reagents or introducing protective groups reduces hazardous byproducts .

Q. What are the critical parameters for validating an analytical method for this compound in compliance with regulatory standards?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- Specificity : Ensure no interference from matrix components (e.g., Erlotinib Hydrochloride) via forced degradation studies (acid/base/oxidative stress).

- Linearity : Achieve R² ≥ 0.99 across 1–15 ppm.

- Precision : ≤5% RSD for intra-day and inter-day replicates.

- Accuracy : Recovery rates of 90–110% at LOQ (1 ppm).

- Robustness : Test variations in mobile phase (±2% organic), flow rate (±0.1 mL/min), and column temperature (±2°C) .

Q. How do conflicting genotoxicity predictions from computational models impact risk assessment?

Methodological Answer:

Discrepancies arise when tools like DEREK Nexus (structural alerts) and LHASA (mechanistic insights) yield divergent results. For example, DEREK may flag this compound for skin sensitization, while LHASA highlights carcinogenicity in nitro-derivatives. Resolve conflicts by:

- Performing in vitro assays (Ames test, micronucleus assay).

- Cross-referencing with structural analogs’ toxicological data.

- Applying a threshold of toxicological concern (TTC) at 10 ppm for impurities .

Q. What strategies ensure the stability of this compound during storage and handling?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Light Sensitivity : Use amber glassware or UV-filtered packaging.

- Humidity Control : Store with desiccants (silica gel) to avoid hydrolysis of methoxyethoxy groups.

- Stability-Indicating Assays : Monitor degradation via LC-MS/MS under accelerated conditions (40°C/75% RH for 6 months) .

Q. How can researchers distinguish between positional isomers (e.g., 3-amino vs. 2-amino derivatives) during synthesis?

Methodological Answer:

- NMR Analysis : Compare aromatic proton splitting patterns. For this compound, the amino group at position 2 deshields adjacent protons, causing distinct shifts (δ 6.8–7.2 ppm).

- High-Resolution MS : Confirm molecular formula (C₁₅H₂₃NO₆, [M+H]⁺ 314.1598) to rule out isobaric impurities.

- HPLC Retention Time : Isomers exhibit different elution profiles under gradient conditions .

Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?

Methodological Answer:

- Reaction Exotherms : Optimize cooling systems for nitro-reduction steps to prevent runaway reactions.

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling.

- Byproduct Control : Implement real-time process analytical technology (PAT) like inline FTIR to monitor intermediate conversion .

Q. How does the hydrochloride salt form of this compound influence its physicochemical properties?

Methodological Answer:

The hydrochloride salt (CAS 183322-17-0) enhances aqueous solubility via protonation of the amino group. Key changes include:

- Melting Point : Increases to 55–58°C (vs. free base).

- Hygroscopicity : Requires stricter humidity control during handling.

- Stability : Susceptibility to acid-catalyzed degradation necessitates pH-adjusted formulations (pH 4–6) .

Q. What advanced spectral techniques resolve ambiguities in structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm substituent positions.

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and amine N–H bends at ~1600 cm⁻¹.

- X-ray Crystallography : Provides definitive confirmation of molecular geometry for novel derivatives .

Q. How can researchers mitigate discrepancies between computational and experimental solubility data?

Methodological Answer:

- In Silico Refinement : Use COSMO-RS or UNIFAC models adjusted for methoxyethoxy group polarity.

- Experimental Validation : Perform shake-flask studies in buffered solutions (pH 1–7.4) with HPLC-UV quantification.

- Co-solvency Approaches : Test binary solvents (e.g., ethanol/PEG 400) to enhance solubility for in vitro assays .

属性

IUPAC Name |

ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOWMIHUDJVXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463153 | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-27-8 | |

| Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179688-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。